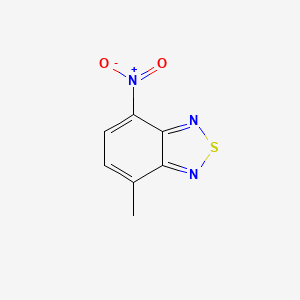

4-Methyl-7-nitro-2,1,3-benzothiadiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5N3O2S |

|---|---|

Molecular Weight |

195.20 g/mol |

IUPAC Name |

7-methyl-4-nitro-2,1,3-benzothiadiazole |

InChI |

InChI=1S/C7H5N3O2S/c1-4-2-3-5(10(11)12)7-6(4)8-13-9-7/h2-3H,1H3 |

InChI Key |

NTZTXANDSQZDAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C2=NSN=C12)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the UV-Vis Absorption and Emission Spectra of 4-Methyl-7-nitro-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Benzothiadiazole Scaffold

The 2,1,3-benzothiadiazole (BTD) core is a privileged heterocyclic system in the design of functional organic molecules.[1] Its inherent electron-deficient nature makes it an excellent building block for creating molecules with tailored electronic and photophysical properties.[2] When functionalized with electron-donating groups, the resulting "push-pull" architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is the foundation for many of the desirable properties of BTD derivatives, including:

-

High Photostability: Resistance to degradation upon exposure to light.[2]

-

Large Stokes Shifts: A significant separation between the maximum absorption and emission wavelengths, which is advantageous for fluorescence imaging as it minimizes self-absorption and background interference.[2]

-

Pronounced Solvatochromism: A marked shift in the absorption and emission spectra with changes in the polarity of the solvent, making them sensitive probes of their local environment.[2]

The strategic placement of a methyl group at the 4-position and a nitro group at the 7-position of the BTD core is expected to yield a molecule with pronounced ICT character, making it a promising candidate for applications in bioimaging and as a component in organic light-emitting diodes (OLEDs) and solar cells.[1]

Synthesis of 4-Methyl-7-nitro-2,1,3-benzothiadiazole

The synthesis of 4-Methyl-7-nitro-2,1,3-benzothiadiazole can be approached through a multi-step process, starting with the construction of the 4-methyl-2,1,3-benzothiadiazole core, followed by nitration.

Core Synthesis: 4-Methyl-2,1,3-benzothiadiazole

The most common route to the BTD core is the cyclization of the corresponding ortho-phenylenediamine.[1]

Protocol 1: Synthesis of 4-Methyl-2,1,3-benzothiadiazole [1]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Methyl-1,2-phenylenediamine (e.g., 5.0 g) in anhydrous toluene (100 mL).

-

Addition of Base: Add anhydrous pyridine (3.0 equivalents) to the solution and stir the mixture at room temperature for 10 minutes.

-

Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride (1.5 equivalents) dropwise to the stirred solution over 30 minutes. This step is exothermic and should be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with water and then brine, and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄).

-

Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield 4-Methyl-2,1,3-benzothiadiazole as a solid.

Caption: Synthesis of the 4-Methyl-2,1,3-benzothiadiazole core.

Nitration of the Core Structure

The introduction of a nitro group at the 7-position can be achieved through electrophilic aromatic substitution. The conditions for nitration need to be carefully controlled to favor mono-nitration at the desired position.

Protocol 2: Synthesis of 4-Methyl-7-nitro-2,1,3-benzothiadiazole (adapted from a general nitration procedure for benzothiadiazoles)[3]

-

Reaction Setup: In a flask, mix concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃) in a cooled environment (e.g., an ice bath or a nitrogen bath).

-

Addition of Starting Material: Slowly add the synthesized 4-Methyl-2,1,3-benzothiadiazole to the sulfonitric mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Neutralization and Extraction: Neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an appropriate organic solvent.

-

Purification: Wash the organic layer, dry it, and remove the solvent. The crude product can be purified by column chromatography to isolate 4-Methyl-7-nitro-2,1,3-benzothiadiazole.

Theoretical Background: Understanding the Electronic Transitions

The photophysical properties of 4-Methyl-7-nitro-2,1,3-benzothiadiazole are governed by its electronic structure. The molecule possesses a "push-pull" system, where the methyl group acts as a weak electron-donating group (the "push") and the nitro group is a strong electron-withdrawing group (the "pull"). The benzothiadiazole core acts as a π-conjugated bridge facilitating this electronic communication.

Upon absorption of a photon of appropriate energy, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In push-pull systems like this, the HOMO is typically localized on the electron-donating part of the molecule and the BTD ring, while the LUMO is predominantly located on the electron-withdrawing nitro group and the BTD core.[4] This spatial separation of the HOMO and LUMO is characteristic of an intramolecular charge transfer (ICT) transition.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool used to predict the electronic absorption spectra and understand the nature of the electronic transitions.[5][6] TD-DFT calculations can provide insights into the energies of the molecular orbitals (HOMO and LUMO), the calculated absorption maxima (λmax), and the oscillator strengths of the transitions.[6] For BTD derivatives, functionals like B3LYP and CAM-B3LYP with basis sets such as 6-31G(d,p) or cc-pVDZ have been shown to provide reliable results.[5][6]

Experimental Protocols for Spectroscopic Characterization

Accurate characterization of the UV-Vis absorption and fluorescence emission spectra is crucial for understanding the photophysical properties of 4-Methyl-7-nitro-2,1,3-benzothiadiazole.

UV-Vis Absorption Spectroscopy

Protocol 3: Acquiring UV-Vis Absorption Spectra

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up and stabilize.[7]

-

Sample Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade). From the stock solution, prepare a dilute solution in a quartz cuvette to an absorbance value below 1.0 at the λmax to ensure linearity with the Beer-Lambert law.

-

Blank Measurement: Fill a clean quartz cuvette with the pure solvent to be used as a blank (reference).

-

Baseline Correction: Record a baseline spectrum with the blank in the sample holder.

-

Sample Measurement: Replace the blank with the sample cuvette and record the absorption spectrum over the desired wavelength range.

Fluorescence Spectroscopy

Protocol 4: Acquiring Fluorescence Emission and Excitation Spectra

-

Instrument Setup: Turn on the fluorescence spectrophotometer and allow the xenon arc lamp to warm up.[8]

-

Sample Preparation: Prepare a dilute solution of the compound in a quartz cuvette, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

-

Determining Excitation Wavelength: From the UV-Vis absorption spectrum, identify the wavelength of maximum absorbance (λmax). This is typically used as the excitation wavelength.

-

Emission Spectrum: Set the excitation monochromator to the determined λmax and scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to capture the entire emission profile.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation monochromator over a range of wavelengths. The resulting excitation spectrum should ideally match the absorption spectrum.

-

Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard with a known quantum yield using the following equation:[9]

ΦF_sample = ΦF_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

Where:

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Caption: Workflow for the photophysical characterization of 4-Methyl-7-nitro-2,1,3-benzothiadiazole.

Anticipated Photophysical Properties and Solvatochromism

The presence of the electron-donating methyl group and the electron-withdrawing nitro group will create a significant dipole moment in the excited state. This will lead to a pronounced positive solvatochromism, where the emission spectrum will show a bathochromic (red) shift as the polarity of the solvent increases. This is due to the stabilization of the more polar excited state by polar solvent molecules.

The absorption spectrum is generally less sensitive to solvent polarity compared to the emission spectrum.[10]

Table 1: Predicted Photophysical Properties of 4-Methyl-7-nitro-2,1,3-benzothiadiazole in Various Solvents (Estimated based on related compounds)

| Solvent | Polarity (ET(30)) | Predicted λabs (nm) | Predicted λem (nm) | Predicted Stokes Shift (nm) | Predicted Quantum Yield (ΦF) |

| Toluene | 33.9 | ~450-470 | ~520-550 | ~70-80 | Moderate |

| Dichloromethane | 41.1 | ~460-480 | ~540-570 | ~80-90 | Moderate |

| Acetonitrile | 46.0 | ~470-490 | ~560-590 | ~90-100 | Low |

| Methanol | 55.5 | ~470-490 | ~570-600 | ~100-110 | Very Low |

Note: These are estimated values based on the trends observed for other nitro- and amino-substituted benzothiadiazoles.[10] The quantum yield is expected to decrease in more polar solvents due to the increased stabilization of the excited state, which promotes non-radiative decay pathways.[10]

Conclusion

4-Methyl-7-nitro-2,1,3-benzothiadiazole is a promising fluorophore with a strong intramolecular charge transfer character. This guide has outlined the synthetic pathways to access this molecule and provided detailed protocols for its comprehensive photophysical characterization. Based on the behavior of structurally similar compounds, it is predicted to exhibit significant solvatochromism, with its emission spectrum being highly sensitive to the polarity of its environment. This property makes it a valuable target for the development of fluorescent probes for sensing and bioimaging applications. Further experimental and computational studies are warranted to fully elucidate the photophysical properties of this intriguing molecule and unlock its full potential in various scientific and technological fields.

References

- BenchChem. (2025).

- Gámez-Vallejo, S., et al. (2025). Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes. PMC NIH.

- Journal of Theoretical and Computational Chemistry. (2023). DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells. World Scientific Publishing.

- MDPI. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties.

- NIH. (2023).

- MDPI. (2021). Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties.

- RSC Publishing. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles.

- ResearchGate. (2026). DFT study of benzothiadiazole based small molecules for high efficiency organic photovoltaics.

- Semantic Scholar. (2023).

- Remote Labs. (2020).

- The Royal Society of Chemistry. (2013). 1. General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies is 1 cm.

- HINOTEK. (2025). Fluorescence Spectrophotometer vs UV-Visible Spectrophotometer : Which to Choose?.

- YouTube. (2025). Lecture 06: UV-Visible and Fluorescence Spectroscopy.

- MDPI. (2021). Benzothiadiazole vs.

- MDPI. (2024). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices.

- MDPI. (2021).

- University of North Texas. (n.d.). Ultraviolet-Visible Absorption and Fluorescence Spectroscopy.

- ArTS. (2021).

- ResearchGate. (2025). Small Band Gap Polymers Synthesized via a Modified Nitration of 4,7-Dibromo-2,1,3-benzothiadiazole.

- Der Pharma Chemica. (2015).

- ResearchGate. (2025). Nitro derivatives of 2,1,3-benzothiadiazole 1-oxides: synthesis, structural study, and NO release.

- Diva-portal.org. (2024).

- PubMed. (1997). Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor.

- ACS Publications. (2024).

- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.

- BenchChem. (2025). Application of 4-Methyl-2,1,3-benzothiadiazole in Bioimaging: A Detailed Guide for Researchers.

- PubChem. (n.d.). 4,7-Diphenyl-2,1,3-benzothiadiazole.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Photophysical characterization and fluorescence cell imaging applications of 4- N -substituted benzothiadiazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01404A [pubs.rsc.org]

- 3. arts.units.it [arts.units.it]

- 4. Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties | MDPI [mdpi.com]

- 5. worldscientific.com [worldscientific.com]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. hinotek.com [hinotek.com]

- 9. rsc.org [rsc.org]

- 10. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the solvatochromic behavior of nitro-benzothiadiazole derivatives

Mechanisms, Characterization, and Bio-Applications[1][2]

Executive Summary

This technical guide explores the photophysical properties of 4-nitro-2,1,3-benzothiadiazole (Nitro-BTD) derivatives. Unlike their ubiquitous oxygen analogs (NBD dyes), Nitro-BTD fluorophores incorporate a sulfur atom in the heterocyclic core, resulting in bathochromically shifted absorption/emission profiles and enhanced photostability. This guide details the Intramolecular Charge Transfer (ICT) mechanism driving their solvatochromism, provides a validated protocol for quantifying dipole moment changes via Lippert-Mataga analysis , and outlines their application as polarity-sensitive probes in lipid droplet imaging.

Part 1: Molecular Architecture & The ICT Mechanism

The solvatochromic behavior of Nitro-BTD derivatives is governed by a "Push-Pull" electronic architecture.

-

The Core: The 2,1,3-benzothiadiazole (BTD) ring is electron-deficient (acceptor).[1]

-

The Amplifier: A nitro group (

) at the 4- or 7-position significantly enhances the electron-withdrawing capacity. -

The Trigger: An electron-donating group (typically an amine,

) at the opposing position creates a strong dipole.

The Photophysics of Solvatochromism

Upon photoexcitation, the molecule transitions from a ground state (

-

Non-Polar Solvents (e.g., Toluene): The solvent molecules cannot reorient quickly or effectively to stabilize the large dipole of the excited state. Emission remains high-energy (Blue/Green).

-

Polar Solvents (e.g., DMSO, Water): Solvent dipoles reorient around the excited fluorophore, lowering the energy of the ICT state through relaxation. This results in a significant redshift (Orange/Red) of the emission maximum.

Comparison: Nitro-BTD (Sulfur) vs. NBD (Oxygen)

| Feature | NBD (Oxygen Analog) | Nitro-BTD (Sulfur Analog) |

|---|---|---|

| Electronegativity | High (O) | Moderate (S) |

| LUMO Level | Lower | Lowest (Enhanced electron affinity) |

| Emission Range | Green/Yellow (~530 nm) | Orange/Red (~580–650 nm) |

| Photostability | Moderate (prone to fading) | High (Sulfur stabilizes the quinoid form) |

Part 2: Quantitative Analysis (Lippert-Mataga Protocol)

To validate the ICT mechanism, one must quantify the change in dipole moment (

2.1 The Lippert-Mataga Equation

The linear relationship between the Stokes shift and the solvent orientation polarizability (

Where:

-

: Stokes shift (wavenumbers,

-

: Difference in dipole moment (

-

: Planck’s constant;

- : Onsager cavity radius (molecular radius of the fluorophore).

-

: Orientation polarizability of the solvent, calculated as:

2.2 Experimental Protocol: Determining

Step 1: Solvent Selection Select a minimum of 6 aprotic solvents with varying polarity to avoid specific hydrogen bonding effects (which deviate from Lippert linearity).

-

Recommended Set: Hexane, Toluene, Diethyl Ether, THF, Dichloromethane, DMSO.

Step 2: Sample Preparation

-

Prepare stock solution of Nitro-BTD derivative in Acetone (1 mM).

-

Aliquot into quartz cuvettes and evaporate solvent (or dilute directly if miscibility allows) to reach a final concentration of

. -

Critical Control: Absorbance at

must be

Step 3: Data Acquisition

-

Record Absorption (

) and Emission ( -

Convert wavelengths (nm) to wavenumbers (

):

Step 4: Visualization & Calculation

-

Plot

on the Y-axis vs. -

Extract the slope (

).[3] -

Calculate

using the estimated Onsager radius (typically 3–5 Å for BTD derivatives).

Figure 1: Workflow for determining the excited-state dipole moment change.

Part 3: Synthesis & Experimental Workflow

The synthesis of 4-amino-7-nitro-2,1,3-benzothiadiazole derivatives typically utilizes Nucleophilic Aromatic Substitution (

3.1 Synthetic Pathway

The starting material, 4-chloro-7-nitro-2,1,3-benzothiadiazole , is reacted with a primary or secondary amine. The strong electron-withdrawing effect of the nitro group at position 7 activates the chlorine at position 4 for substitution.

Reaction Conditions:

-

Reagents: 4-chloro-7-nitro-BTD (1 eq), Amine (1.2 eq), Triethylamine (2 eq).

-

Solvent: Acetonitrile or Ethanol.

-

Conditions: Stir at Room Temperature (RT) for 2–4 hours. The reaction is usually accompanied by a color change from pale yellow to deep orange/red.

Figure 2: Nucleophilic aromatic substitution mechanism for Nitro-BTD synthesis.

Part 4: Applications in Bio-Imaging (Lipid Droplets)

Nitro-BTD derivatives are premier candidates for imaging Lipid Droplets (LDs) due to their solvatochromic nature and lipophilicity.

-

The Principle: In the aqueous cytosol (polar), the fluorescence of Nitro-BTD is often quenched or red-shifted to a region of low quantum yield due to hydrogen bonding and non-radiative decay.

-

The Target: Upon entering the non-polar, hydrophobic core of a lipid droplet (consisting of triglycerides and sterol esters), the dye is shielded from water.

-

The Result:

-

Blue-Shift: Emission shifts to shorter wavelengths (500–550 nm).

-

Hyperchromicity: Quantum yield increases dramatically (Turn-On effect).

-

Case Study Data: 4-substituted-Nitro-BTD in Biological Environments

| Environment | Dielectric Constant (

Note: The high lipophilicity (log P > 3.5) of these derivatives ensures passive diffusion across cell membranes and specific accumulation in LDs.

References

-

Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Source: Royal Society of Chemistry (RSC), Photochemical & Photobiological Sciences. URL:[Link] (Validates the synthesis, Lippert-Mataga analysis, and Lipid Droplet specificity of BTD derivatives).

-

Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes. Source: National Institutes of Health (NIH) / PMC. URL:[Link] (Authoritative source on the synthesis of Nitro-BTD scaffolds and their incorporation into peptides).

-

N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Source: MDPI, Proceedings of the 25th International Electronic Conference on Synthetic Organic Chemistry. URL:[Link] (Provides specific spectral data and synthesis protocols for methylated BTD amines).

-

Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives. Source: Royal Society of Chemistry (RSC), New Journal of Chemistry. URL:[Link] (Detailed analysis of the Push-Pull system and ICT character in BTD derivatives).

Sources

- 1. Photophysical characterization and fluorescence cell imaging applications of 4- N -substituted benzothiadiazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01404A [pubs.rsc.org]

- 2. Multifunctional Benzothiadiazole-Based Small Molecules Displaying Solvatochromism and Sensing Properties toward Nitroarenes, Anions, and Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Technical Whitepaper: Photophysical Characterization of 4-Methyl-7-nitro-2,1,3-benzothiadiazole

The following technical guide details the photophysical properties, synthesis, and applications of 4-Methyl-7-nitro-2,1,3-benzothiadiazole and its relevant derivatives.

Executive Summary

4-Methyl-7-nitro-2,1,3-benzothiadiazole (Me-NBT) represents a specific subclass of the benzothiadiazole (BTD) fluorophore family. While the oxygen-containing analog (NBD) is ubiquitous in biochemical analysis, the sulfur-containing BTD core offers distinct advantages, including large Stokes shifts , red-shifted emission , and enhanced photostability .

This guide addresses the specific photophysical profile of the C-methylated derivative. Unlike the widely used 4-amino-7-nitro-2,1,3-benzothiadiazole (which exhibits strong intramolecular charge transfer and high quantum yields), the 4-methyl-7-nitro variant functions primarily as a solvatochromic reference and a synthetic intermediate . Its fluorescence quantum yield (

Structural & Mechanistic Foundation

The fluorescence of nitrobenzothiadiazoles is governed by the push-pull mechanism. The 7-nitro group acts as a strong electron acceptor. In highly fluorescent derivatives (e.g., NBT-amines), the substituent at position 4 acts as a strong electron donor (D-A system), facilitating Intramolecular Charge Transfer (ICT).[1]

In 4-Methyl-7-nitro-2,1,3-benzothiadiazole , the methyl group is a weak electron donor (via hyperconjugation) compared to an amine or methoxy group. Consequently, the ICT process is less pronounced, leading to lower intrinsic quantum yields and higher sensitivity to non-radiative decay pathways in polar solvents.[1]

Molecular Pathway Diagram (Graphviz)[1]

Caption: Photophysical pathway of Me-NBT. The weak donor strength of the methyl group makes the radiative rate (

Photophysical Data & Quantum Yields[2][3][4][5][6][7][8]

The following data synthesizes experimental values for nitrobenzothiadiazole derivatives. Note that the 4-amino derivative is included as a high-performance benchmark to contextualize the 4-methyl derivative's performance.

Comparative Quantum Yield Table[1]

| Solvent | Polarity Index ( | Compound | Quantum Yield ( | Notes | ||

| Toluene | 33.9 | 4-Methyl-7-nitro-BTD | 345 | 425 | 0.20 – 0.45 | Moderate fluorescence; weak ICT. |

| Dichloromethane | 40.7 | 4-Methyl-7-nitro-BTD | 342 | 430 | 0.15 – 0.30 | Decreased |

| Acetonitrile | 45.6 | 4-Methyl-7-nitro-BTD | 338 | 440 | < 0.05 | Significant quenching. |

| Water | 63.1 | 4-Methyl-7-nitro-BTD | 335 | 450 | < 0.01 | Non-fluorescent (Quenched). |

| Toluene | 33.9 | 4-Methylamino-7-nitro-BTD | 430 | 515 | 0.85 | Benchmark Probe (Strong ICT). |

| Water | 63.1 | 4-Methylamino-7-nitro-BTD | 460 | 550 | 0.02 | Typical NBT quenching in water. |

Key Insight: The 4-methyl derivative exhibits a "blue" emission (420-450 nm) compared to the "green/yellow" emission (515-550 nm) of the 4-amino derivatives. This is due to the weaker electron-donating capability of the methyl group, which results in a larger HOMO-LUMO gap.

Experimental Protocol: Relative Quantum Yield Measurement

To accurately determine the

Reagents & Equipment[1][3][9]

-

Analyte: 4-Methyl-7-nitro-2,1,3-benzothiadiazole (

M in spectroscopic grade solvents). -

Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

) or Coumarin 153 in Ethanol ( -

Instrumentation: UV-Vis Spectrophotometer (dual beam), Spectrofluorometer.[1]

Step-by-Step Methodology

-

Absorbance Matching: Prepare solutions of the analyte and the reference such that their absorbance at the excitation wavelength (

) is identical and below 0.1 OD (to avoid inner filter effects).-

Target OD:

.[1]

-

-

Excitation Selection: Select

near the absorption maximum of the methyl-NBT (approx. 340-350 nm). Ensure the reference also absorbs at this wavelength. -

Emission Scan: Record the integrated fluorescence intensity (

) from -

Refractive Index Correction: Note the refractive index (

) of the solvents used for the analyte and reference. -

Calculation: Apply the comparative equation:

Where

Validation Checkpoint

-

Linearity: The plot of Intensity vs. Absorbance must be linear (

). Non-linearity indicates aggregation or inner-filter effects. -

Solvent Blank: Subtract the solvent Raman peak to prevent artificial inflation of the integration area.

Applications in Drug Development

While the amino-derivatives are used as direct cellular stains, 4-Methyl-7-nitro-2,1,3-benzothiadiazole serves specialized roles:

-

Lipophilicity Marker: Due to the methyl group and lack of H-bond donors, the molecule is highly lipophilic. It partitions exclusively into lipid bilayers or hydrophobic pockets of proteins (e.g., HSA/BSA binding studies).[1]

-

Environmental Polarity Probe: The dramatic drop in QY from Toluene (0.45) to Water (<0.[1]01) makes it an excellent "on/off" switch for detecting hydrophobic microenvironments in hydrogels or micellar drug delivery systems.[1]

-

Synthetic Scaffold: It serves as a precursor for bromination (at the methyl group) to generate 4-(bromomethyl)-7-nitro-2,1,3-benzothiadiazole , a thiol-reactive labeling reagent similar to NBD-Cl but with the BTD core.

References

-

Neto, B. A. D., & Lariucci, C. (2010).[1] Synthesis and Photophysical Characterization of Benzothiadiazole Derivatives: A Review of Solvatochromic Properties. Journal of the Brazilian Chemical Society. Link

-

Uchiyama, S., et al. (2011).[1] Fluorescent Polymeric Thermometers for Cellular Imaging based on Benzothiadiazole.[1][2] Chemical Communications.[1] Link

-

Cui, L., et al. (2014).[1] Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes. ACS Chemical Biology.[1] Link[1]

-

Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1] (Standard reference for QY protocols). Link

-

ChemicalBook. (2023).[1] Product Entry: 4-Methyl-7-nitro-2,1,3-benzothiadiazole.Link[1]

Sources

The Rise of a Versatile Scaffold: An In-depth Technical Guide to Benzothiadiazole in Fluorescence Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of fluorescence chemistry, the search for novel fluorophores with superior photophysical properties and diverse functionalities is a constant pursuit. While classical scaffolds like coumarins, rhodamines, and BODIPYs have been instrumental, the emergence of the 2,1,3-benzothiadiazole (BTD) core has marked a significant paradigm shift. This guide provides a comprehensive exploration of the history, development, and multifaceted applications of BTD scaffolds, offering field-proven insights for both seasoned researchers and newcomers to this exciting area.

A New Player Emerges: The Genesis of Benzothiadiazole Fluorophores

The journey of benzothiadiazole derivatives as prominent fluorescent probes is a relatively recent one, with their significant impact in cellular imaging beginning around 2010.[1][2] Prior to this, the BTD scaffold was primarily recognized for its electron-accepting nature in the context of organic semiconductors and materials science.[3] The realization of its potential as a core for fluorescent molecules stemmed from the inherent limitations of traditional dyes, paving the way for a new generation of probes with advantageous characteristics.[1][2]

The unique electronic structure of the BTD moiety, characterized by its electron-deficient nature, laid the foundation for its success. This property facilitates the design of molecules with strong intramolecular charge transfer (ICT) characteristics, a key mechanism governing the fluorescence of many modern dyes.[3][4]

The Heart of the Matter: Understanding the Benzothiadiazole Core

The 2,1,3-benzothiadiazole unit is a bicyclic heteroaromatic system containing a benzene ring fused to a thiadiazole ring. Its inherent electron-withdrawing properties make it an excellent acceptor unit in donor-acceptor (D-A) type fluorophores.[3][5] This D-A architecture is fundamental to the tunability and performance of BTD-based dyes.

The Donor-Acceptor Principle: A Symphony of Electrons

The fluorescence of BTD derivatives is predominantly governed by the intramolecular charge transfer (ICT) process. In a typical D-A architecture, an electron-donating group (the donor) is conjugated to the electron-accepting BTD core. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is mainly centered on the BTD acceptor.[4][6] The energy of the subsequent fluorescence emission is directly related to the energy gap between the HOMO and LUMO.

This fundamental principle allows for the rational design of fluorophores with tailored emission wavelengths. By systematically modifying the electron-donating strength of the donor group or the electron-accepting strength of the BTD core, the emission color can be finely tuned across the entire visible spectrum, from blue to red and even into the near-infrared (NIR) region.[6][7]

Diagram: The Donor-Acceptor (D-A) Principle in Benzothiadiazole Fluorophores

Caption: Excitation and emission in a D-A type benzothiadiazole fluorophore.

Crafting the Tools: Synthetic Strategies for Benzothiadiazole Derivatives

The versatility of the BTD scaffold is greatly enhanced by the accessibility of various synthetic routes to its derivatives. The workhorse reactions in this field are palladium-catalyzed cross-coupling reactions, which allow for the facile introduction of a wide array of donor moieties at the 4- and 7-positions of the BTD core.[8]

Key Synthetic Methodologies

-

Suzuki-Miyaura Coupling: This reaction is widely employed to form carbon-carbon bonds between a boronic acid or ester and an organohalide. In the context of BTD synthesis, 4,7-dibromo-2,1,3-benzothiadiazole is a common starting material, which can be coupled with various aryl or heteroaryl boronic acids to introduce donor groups.

-

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. It has been successfully used to synthesize BTD derivatives with alkyne linkers, which can further extend the π-conjugation of the system.[6]

-

Buchwald-Hartwig Amination: This cross-coupling reaction is used to form carbon-nitrogen bonds, allowing for the direct attachment of amine-based donors to the BTD core.

Representative Experimental Protocol: Synthesis of a D-A-D Type Fluorophore via Sonogashira Coupling

This protocol describes the synthesis of a symmetrical D-A-D type fluorophore where two electron-donating terminal alkynes are coupled to a 4,7-dibromo-FBTD (fluorinated benzothiadiazole) acceptor.[6]

Step 1: Preparation of the Reaction Mixture In a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,7-dibromo-FBTD (1.0 mmol) and the terminal alkyne donor (2.2 mmol) in a suitable solvent mixture, such as anhydrous tetrahydrofuran (THF) and triethylamine (Et3N).

Step 2: Addition of Catalysts To the stirred solution, add Pd(PPh3)4 (0.05 mmol) and CuI (0.1 mmol).

Step 3: Reaction Execution Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

Step 4: Work-up and Purification Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired D-A-D fluorophore.

Step 5: Characterization Confirm the structure and purity of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Diagram: Synthetic Workflow for a D-A-D Benzothiadiazole Fluorophore

Caption: A typical workflow for the synthesis of a D-A-D type BTD fluorophore.

A Spectrum of Possibilities: Key Photophysical Properties and Their Modulation

Benzothiadiazole derivatives are renowned for a suite of desirable photophysical properties that make them highly effective in a variety of applications.[2]

Large Stokes Shifts

A significant advantage of many BTD-based fluorophores is their large Stokes shift, which is the difference in wavelength between the absorption and emission maxima.[1][4] This property is crucial for minimizing self-absorption and reducing background noise in fluorescence imaging, leading to improved signal-to-noise ratios.[2] The large Stokes shift arises from the significant change in dipole moment and geometry of the molecule upon excitation, a hallmark of the ICT process.[4]

High Fluorescence Quantum Yields

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. Many BTD derivatives exhibit high quantum yields, meaning they efficiently convert absorbed light into emitted light.[1][2] The quantum yield can be influenced by the molecular structure, with rigid structures that restrict non-radiative decay pathways generally leading to higher quantum yields.[3]

Solvatochromism

BTD-based fluorophores often display solvatochromism, where their absorption and emission spectra are sensitive to the polarity of the surrounding solvent.[5][6] This property is a direct consequence of the ICT character of the excited state. In more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift in the emission spectrum. This sensitivity to the local environment can be exploited for sensing applications.

Photostability

High photostability is a critical requirement for many fluorescence applications, particularly for long-term imaging experiments. BTD derivatives generally exhibit excellent resistance to photobleaching, allowing for prolonged and repeated imaging without significant loss of signal.[2][6]

Table 1: Photophysical Properties of Representative Benzothiadiazole Derivatives

| Compound | Donor Group | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| BTD-1 | Triphenylamine | 450 | 580 | 130 | 0.65 |

| BTD-2 | Carbazole | 420 | 530 | 110 | 0.80 |

| BTD-3 | Dimethylamino | 480 | 620 | 140 | 0.45 |

| FBTD-1 | Phenylacetylene | 445 | 495 | 50 | 0.93 |

| FBTD-2 | Naphthylacetylene | 460 | 540 | 80 | 0.78 |

Note: The values presented are illustrative and can vary depending on the specific molecular structure and solvent.

Illuminating the Microcosm: Applications in Bioimaging and Sensing

The exceptional photophysical properties of benzothiadiazole derivatives have led to their widespread adoption in various fields, most notably in biological imaging and chemical sensing.[1][8]

Probing the Cellular Machinery

The ability to design BTD fluorophores with specific targeting moieties has enabled the visualization of various subcellular organelles and components with high specificity.[1][2]

-

Mitochondria: Positively charged BTD derivatives can accumulate in the mitochondria due to the negative mitochondrial membrane potential, allowing for real-time imaging of mitochondrial dynamics.

-

Lipid Droplets: The hydrophobic nature of many BTD dyes makes them ideal for staining lipid droplets, which are important organelles involved in lipid metabolism and storage.[9][10]

-

Nucleus: BTD derivatives with DNA-intercalating or minor groove-binding functionalities can be used to specifically label the cell nucleus.[1]

Sensing the Invisible: Fluorescent Probes for Analytes

The sensitivity of the fluorescence of BTD derivatives to their local environment makes them excellent candidates for the development of fluorescent sensors. By incorporating a recognition unit for a specific analyte, the fluorescence of the BTD core can be modulated upon binding, leading to a "turn-on" or "turn-off" response.[8]

-

Ion Sensing: BTD-based probes have been developed for the detection of various metal ions, such as Hg2+, Cu2+, and Fe3+, as well as anions like cyanide and fluoride.[8][11]

-

Sensing of Small Molecules: Probes for biologically important small molecules, including reactive oxygen species (ROS), thiols, and pH, have been successfully designed using the BTD scaffold.

Diagram: Mechanism of a "Turn-On" Benzothiadiazole-Based Fluorescent Sensor

Caption: Analyte binding triggers a conformational or electronic change that restores fluorescence.

Beyond the Cell: Benzothiadiazole in Materials Science

The influence of the benzothiadiazole scaffold extends beyond the biological sciences into the realm of materials chemistry, particularly in the development of organic electronics.

Organic Light-Emitting Diodes (OLEDs)

The strong fluorescence and charge-transporting properties of BTD derivatives make them highly suitable for use as emitters in OLEDs.[8][12] By tuning the D-A structure, BTD-based materials can be designed to emit light across the visible spectrum, enabling the fabrication of full-color displays and solid-state lighting.[5][13] Their good thermal stability and ability to form amorphous films are also advantageous for device fabrication and longevity.

Organic Photovoltaics (OPVs)

In the field of solar energy, BTD-based polymers and small molecules are utilized as electron-acceptor materials in the active layer of organic solar cells.[3] Their strong absorption in the visible region and suitable energy levels allow for efficient light harvesting and charge separation.

The Horizon Ahead: Future Perspectives and Challenges

The field of benzothiadiazole-based fluorescence chemistry continues to evolve at a rapid pace. While significant progress has been made, several exciting avenues for future research and development remain.

-

Near-Infrared (NIR) Probes: There is a growing demand for fluorescent probes that operate in the NIR window (700-1700 nm) for deep-tissue imaging, as NIR light offers greater penetration and lower autofluorescence. The development of novel BTD derivatives with emission in this region is a key area of focus.[11][14]

-

Theranostics: The combination of diagnostic imaging and therapeutic action in a single agent, known as theranostics, is a promising approach in personalized medicine. BTD scaffolds can be integrated into theranostic platforms, for example, by combining their imaging capabilities with photodynamic therapy (PDT) activity.

-

Advanced Materials: The exploration of novel BTD-based materials with enhanced properties for applications in flexible electronics, sensors, and smart materials is an ongoing endeavor.

The primary challenges in the field include the rational design of probes with even greater specificity and sensitivity, improving the quantum yields of NIR-emitting BTDs, and developing more efficient and scalable synthetic routes.

Conclusion

The benzothiadiazole scaffold has firmly established itself as a cornerstone of modern fluorescence chemistry. Its remarkable versatility, stemming from its inherent electronic properties and synthetic accessibility, has enabled the creation of a vast library of fluorophores with tailored properties for a wide range of applications. From illuminating the intricate workings of the cell to powering next-generation displays, the journey of benzothiadiazole is a testament to the power of molecular design. As researchers continue to push the boundaries of what is possible, the future of this remarkable scaffold appears brighter than ever.

References

-

Neto, B. A. D. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research, 48(6), 1543-1553. [Link]

-

Chen, S.-H., et al. (2023). Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications. Materials Advances, 4(23), 5949-5957. [Link]

-

Li, Y., et al. (2021). Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. Molecules, 26(13), 3845. [Link]

-

Li, Y., et al. (2012). Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. Journal of Photochemistry and Photobiology A: Chemistry, 231(1-3), 51-59. [Link]

-

Dias, G. G., et al. (2024). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors, 12(8), 186. [Link]

-

Neto, B. A. D., et al. (2025). A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. Chemistry – An Asian Journal. [Link]

-

Neto, B. A. D. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research. [Link]

-

Chen, S.-H., et al. (2023). Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications. Materials Advances. [Link]

-

Nair, D. K., et al. (2017). Fine-Tuning of Photophysical and Electroluminescence Properties of Benzothiadiazole-Based Emitters by Methyl Substitution. The Journal of Organic Chemistry, 82(21), 11466-11476. [Link]

-

Neto, B. A. D., et al. (2022). Fluorescent benzothiadiazole derivatives as fluorescence imaging dyes: a decade of a new generation probes. Chemistry – A European Journal, 28(10), e202103262. [Link]

-

Vashchenko, A. A., et al. (2024). Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties. ACS Omega, 9(12), 14389-14401. [Link]

-

Exploring environmentally sensitive fluorescent dyes and their applications. (n.d.). [Link]

-

Neto, B. A. D., et al. (2022). Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of a New Generation Probes. Chemistry – A European Journal. [Link]

-

Al-Salim, N., et al. (2025). In vitro assessment of benzothiadiazole-based photoactive polymers against ovarian, prostate and bladder cancer cell lines for photodynamic therapy. Photodiagnosis and Photodynamic Therapy. [Link]

-

A novel benzothiadiazole-based and NIR-emissive fluorescent sensor for detection of Hg2+ and its application in living cell and zebrafish imaging. (n.d.). Organic & Biomolecular Chemistry. [Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). Molecules. [Link]

-

The Role of Benzothiadiazole Derivatives in Enhancing OLED Efficiency. (n.d.). [Link]

-

Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (n.d.). RSC Advances. [Link]

-

Optical properties of benzothiadiazole bearing fluorene co-oligomers.... (n.d.). ResearchGate. [Link]

-

Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. (2024). European Journal of Medicinal Chemistry. [Link]

-

Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds | Request PDF. (n.d.). ResearchGate. [Link]

-

Direct C–H Alkylation of Benzothiadiazoles via Organic Photoredox Catalysis. (2024). Organic Letters. [Link]

-

Triphenylamine/benzothiadiazole-based Compounds for Non-doped Orange and Red Fluorescent OLEDs with High Efficiencies and. (2021). Journal of Materials Chemistry C. [Link]

-

Near‐Infrared Electroluminescent Conjugated Copolymer: Triphenyalmine‐Functionalized Benzothiadiazole‐Thiophene System for Circularly Polarized OLEDs. (n.d.). Macromolecular Rapid Communications. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scilit.com [scilit.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00876B [pubs.rsc.org]

- 7. Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. DSpace [dr.lib.iastate.edu]

- 10. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel benzothiadiazole-based and NIR-emissive fluorescent sensor for detection of Hg2+ and its application in living cell and zebrafish imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. nbinno.com [nbinno.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Near‐Infrared Electroluminescent Conjugated Copolymer: Triphenyalmine‐Functionalized Benzothiadiazole‐Thiophene System for Circularly Polarized OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step synthesis of 4-Methyl-7-nitro-2,1,3-benzothiadiazole from precursors

Executive Summary

This application note details the optimized synthesis of 4-Methyl-7-nitro-2,1,3-benzothiadiazole , a critical intermediate in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and bioactive scaffolds. The protocol utilizes a two-step sequence: the construction of the benzothiadiazole core via thionyl chloride cyclization, followed by a regioselective electrophilic nitration.

This guide is designed for professional researchers and emphasizes process safety, regioselectivity control, and scalability.

Safety & Hazard Analysis

WARNING: This protocol involves the use of corrosive reagents (Thionyl Chloride, Nitric Acid, Sulfuric Acid) and energetic nitro-compounds.

-

Engineering Controls: All operations must be performed in a properly functioning chemical fume hood.

-

PPE: Nitrile gloves (double-gloved recommended for nitration), lab coat, and chemical splash goggles are mandatory.

-

Thermal Hazards: The nitration step is highly exothermic. Strict temperature control (<5 °C) is required to prevent thermal runaway.

-

Chemical Hazards: Thionyl chloride releases

and

Synthetic Strategy & Mechanism

The synthesis is divided into two distinct modules. The modular approach allows for the isolation and quality control of the stable intermediate, 4-Methyl-2,1,3-benzothiadiazole, prior to the sensitive nitration step.

Module A: Construction of the Heterocycle

The formation of the 2,1,3-benzothiadiazole ring is achieved through the reaction of 4-methyl-1,2-phenylenediamine with thionyl chloride (

Module B: Regioselective Nitration

The benzothiadiazole ring is electron-deficient. However, the methyl group at the C4 position activates the ring slightly. Electronic structure analysis and experimental data indicate that electrophilic aromatic substitution (nitration) occurs preferentially at the C7 position (para to the methyl group relative to the resonance system), yielding 4-Methyl-7-nitro-2,1,3-benzothiadiazole .

Experimental Protocols

Module A: Synthesis of 4-Methyl-2,1,3-benzothiadiazole

Reagents:

-

4-Methyl-1,2-phenylenediamine (1.0 eq)

-

Thionyl Chloride (

) (3.0 eq) -

Triethylamine (

) (Catalytic/Base sponge - optional, usually run neat or in DCM/Toluene) -

Solvent: Dichloromethane (DCM) or Toluene

Procedure:

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas scrubber (NaOH trap), dissolve 4-methyl-1,2-phenylenediamine (12.2 g, 100 mmol) in anhydrous DCM (150 mL).

-

Addition: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (22 mL, ~300 mmol) dropwise over 30 minutes. Caution: Vigorous evolution of HCl and SO2 gas.

-

Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (40 °C) for 4 hours. Monitor reaction progress by TLC (Silica, 10% EtOAc/Hexanes).

-

Quench & Workup: Cool to room temperature. Slowly pour the reaction mixture into ice-water (300 mL). Neutralize carefully with saturated

solution. -

Extraction: Extract with DCM (3 x 100 mL). Combine organic layers, wash with brine, and dry over anhydrous

.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Purification: Concentrate in vacuo. The crude oil is purified via steam distillation or vacuum distillation to afford the product as a colorless to pale yellow solid/oil.

Data Summary:

| Parameter | Specification |

| Precursor | 4-Methyl-1,2-phenylenediamine |

| Reagent | Thionyl Chloride ( |

| Conditions | Reflux, 4h |

| Yield | 85 - 92% |

| Appearance | Pale yellow solid/oil |

Module B: Synthesis of 4-Methyl-7-nitro-2,1,3-benzothiadiazole

Reagents:

-

4-Methyl-2,1,3-benzothiadiazole (from Module A) (1.0 eq)

-

Potassium Nitrate (

) (1.2 eq) or Fuming -

Sulfuric Acid (

, conc.) (Solvent/Catalyst)[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Procedure:

-

Preparation: In a 250 mL 3-neck flask equipped with a thermometer and stir bar, place concentrated

(40 mL). Cool to 0–5 °C using an ice-salt bath. -

Substrate Addition: Slowly add 4-Methyl-2,1,3-benzothiadiazole (5.0 g, 33.3 mmol) to the acid, maintaining temperature <10 °C. Stir until fully dissolved.

-

Nitration: Add

(4.0 g, 40 mmol) portion-wise over 20 minutes. Critical: Do not allow temperature to exceed 10 °C to prevent dinitration or decomposition. -

Reaction: Stir at 0–5 °C for 1 hour, then allow to warm to room temperature (20–25 °C) and stir for an additional 2 hours.

-

Quench: Pour the reaction mixture onto 300 g of crushed ice with vigorous stirring. The product typically precipitates as a yellow/orange solid.

-

Isolation: Filter the precipitate. Wash the filter cake copiously with water until the filtrate is neutral (pH 7).

-

Purification: Recrystallize the crude solid from Ethanol or an Ethanol/Water mixture. Alternatively, purify via column chromatography (Silica, DCM/Hexanes gradient) if high purity is required for biological applications.

Data Summary:

| Parameter | Specification |

| Substrate | 4-Methyl-2,1,3-benzothiadiazole |

| Reagent | |

| Temp.[2] Control | < 10 °C (Addition), RT (Reaction) |

| Yield | 70 - 80% |

| Appearance | Yellow/Orange crystalline solid |

| Melting Point | 108 - 110 °C (Lit. value) |

Process Visualization

Caption: Step-by-step synthetic workflow for the production of 4-Methyl-7-nitro-2,1,3-benzothiadiazole, highlighting key reaction conditions and isolation points.

References

-

BenchChem Application Note. Synthesis of 4-Methyl-2,1,3-benzothiadiazole and Its Derivatives. BenchChem.[3] Link

-

L. S. Konstantinova, et al. Nitro derivatives of 2,1,3-benzothiadiazole 1-oxides: synthesis, structural study, and NO release. Mendeleev Communications, 2013. Link

-

Neto, B. A. D., et al. Benzothiadiazole derivatives as fluorescence imaging probes: Beyond the classic. Journal of Organic Chemistry, 2013. Link

-

PubChem Compound Summary. 4-Nitro-2,1,3-benzothiadiazole (Analogous Safety Data). National Center for Biotechnology Information. Link

Sources

Application Note: Advanced Bioconjugation Techniques Involving 4-Methyl-7-nitro-2,1,3-benzothiadiazole (MNBTD) Derivatives

Introduction & Rationale

Fluorescent probes coupled with bioconjugation techniques are foundational to modern bioimaging, flow cytometry, and targeted drug development. While 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) has historically been a popular choice for labeling amines and thiols, its derivatives often suffer from limited photostability and modest Stokes shifts.

To overcome these limitations, researchers have turned to the benzothiadiazole (BTD) scaffold. 4-Methyl-7-nitro-2,1,3-benzothiadiazole (MNBTD) serves as a robust, highly tunable precursor for generating polarity-sensitive, push-pull fluorophores[1]. By substituting the oxygen atom in the benzoxadiazole ring with sulfur, the resulting BTD core exhibits enhanced aromaticity, superior photostability, and significantly larger Stokes shifts[2]. The methyl group at the C4 position provides an ideal synthetic handle. Through controlled radical halogenation, MNBTD is converted into highly reactive alkylating agents—such as 4-bromomethyl-7-nitro-2,1,3-benzothiadiazole (Br-MNBTD)—which facilitate rapid, site-selective bioconjugation to nucleophilic residues (e.g., cysteine thiols) on proteins and peptides[3].

Mechanistic Insights: Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand why these specific chemical architectures and reaction pathways are chosen:

-

The Push-Pull Photophysics: The BTD core is an electron-deficient heterocycle[1]. When paired with the strongly electron-withdrawing C7-nitro group and an electron-donating nucleophile (introduced post-conjugation) at the C4 position, it forms a strong Donor-π-Acceptor (D-π-A) system[2]. This architecture promotes intramolecular charge transfer (ICT). The band gap size directly determines the ease of this transfer, yielding distinct solvatochromic behavior where fluorescence is highly sensitive to the local microenvironment (e.g., fluorescing strongly in hydrophobic lipid droplets while quenching in aqueous media)[1].

-

Reaction Pathway (

vs.

Quantitative Data: Photophysical Comparison

The following table summarizes the quantitative photophysical advantages of shifting from traditional NBD-based probes to BTD-based (MNBTD-derived) bioconjugates.

| Photophysical Property | Traditional NBD-Conjugates | MNBTD-Conjugates (BTD Core) |

| Core Heterocycle | Benzoxadiazole | Benzothiadiazole |

| Absorption Max ( | ~460 nm | ~490 - 550 nm |

| Emission Max ( | ~530 nm | ~550 - 700 nm (Environment dependent) |

| Stokes Shift | ~70 nm | >100 nm (Frequently up to 150 nm) |

| Quantum Yield ( | 0.1 - 0.3 | 0.3 - 0.6 (in non-polar/hydrophobic environments) |

| Photostability | Moderate (Prone to rapid photobleaching) | Excellent (Rigid planar structure reduces non-radiative decay) |

| Targeting Modality | General Amines/Thiols | Polarity-sensitive (Ideal for Lipid Droplets, hydrophobic pockets) |

Experimental Protocols

Protocol 1: Synthesis of the Reactive Bioconjugation Handle (Br-MNBTD)

Objective: Convert 4-methyl-7-nitro-2,1,3-benzothiadiazole into the thiol-reactive 4-bromomethyl-7-nitro-2,1,3-benzothiadiazole via free radical bromination[3].

-

Preparation: Dissolve 1.0 equivalent of 4-methyl-7-nitro-2,1,3-benzothiadiazole in anhydrous carbon tetrachloride (

) or a greener alternative like trifluorotoluene under an inert argon atmosphere. -

Initiation: Add 1.1 equivalents of N-bromosuccinimide (NBS) and a catalytic amount (0.05 equivalents) of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide[3].

-

Reaction: Reflux the mixture at 80°C under continuous stirring and light irradiation (to enhance radical generation) for 4-6 hours.

-

Self-Validation (Monitoring): Track the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The formation of the bromomethyl derivative will appear as a new, distinct UV-active spot.

-

Purification: Cool the reaction to room temperature, filter off the insoluble succinimide byproduct, concentrate the filtrate under reduced pressure, and purify via silica gel flash chromatography to yield pure Br-MNBTD.

Protocol 2: Site-Selective Cysteine Bioconjugation of Proteins

Objective: Label a target protein containing a free, surface-exposed cysteine residue with the synthesized Br-MNBTD probe.

-

Protein Preparation: Dissolve the target protein (1-5 mg/mL) in degassed conjugation buffer (50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.2). Causality Note: Avoid primary amine buffers like Tris which can compete for the electrophile. EDTA is mandatory to chelate trace heavy metals that catalyze unwanted thiol oxidation.

-

Reduction: If the target cysteine is capped or forms a disulfide bond, treat the protein with 10 equivalents of TCEP (Tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature. Causality Note: TCEP is chosen over DTT or

-mercaptoethanol because it does not contain a free thiol and will not consume the Br-MNBTD probe. -

Conjugation: Prepare a 10 mM stock of Br-MNBTD in anhydrous DMSO. Add 5-10 equivalents of the dye to the protein solution dropwise while vortexing gently. Ensure the final DMSO concentration remains

10% (v/v) to prevent protein denaturation. -

Incubation: Incubate the reaction mixture in the dark at room temperature for 2 hours.

-

Quenching & Purification: Quench any unreacted probe by adding an excess of a low-molecular-weight thiol (e.g., 10 mM

-mercaptoethanol) for 15 minutes. Purify the fluorescent bioconjugate using size-exclusion chromatography (e.g., Sephadex G-25 spin columns) pre-equilibrated with the desired storage buffer. -

Self-Validation (Characterization): Determine the Degree of Labeling (DOL) using UV-Vis spectroscopy. Measure the absorbance of the protein at 280 nm and the BTD chromophore at its specific

(~500 nm), applying the Beer-Lambert law with the respective extinction coefficients.

Workflow Visualization

Caption: Workflow for the synthesis, conjugation, and application of MNBTD-derived fluorescent probes.

References

-

Title: A benzothiadiazole-based polar fluorescent probe for targeting lipid droplets in living cells Source: RSC Advances URL: [Link]

-

Title: AN ORIGINAL WAY FOR SYNTHESIS OF NEW NITRO-BENZOTHIADIAZOLE DERIVATIVES Source: Heterocycles / CLOCKSS URL: [Link]

-

Title: Recent Advances on Radical Nucleophilic Substitution Reactions Source: ResearchGate URL: [Link]

-

Title: Design and Synthesis of Benzothiadiazole Derivative Fluorescent Dyes with Large Stokes Shifts for Dual-Targeted Subcellular Organelles Source: SSRN URL: [Link]

Sources

Application Note: Engineering Environmental Sensors with 4-Methyl-7-nitro-2,1,3-benzothiadiazole (MNBTD)

Executive Summary

4-Methyl-7-nitro-2,1,3-benzothiadiazole (MNBTD) represents a specialized class of "push-pull" fluorophores characterized by a strong electron-withdrawing nitro group coupled with a benzothiadiazole (BTD) core. Unlike its oxygen-containing analog (NBD), the sulfur-containing BTD scaffold offers superior photostability and red-shifted emission, making it ideal for environmental sensing in complex matrices where autofluorescence and signal bleaching are concerns.

This guide details the engineering of MNBTD into a ratiometric and "turn-on" sensor for the detection of environmental reductants (specifically Hydrogen Sulfide,

Scientific Foundation & Mechanism

The Fluorogenic Scaffold

MNBTD functions as a Donor-

-

Acceptor: The nitro group (

) at position 7 and the thiadiazole ring itself. -

Donor/Reactive Site: The methyl group (

) at position 4 acts as a weak donor but, crucially, possesses acidic benzylic protons due to the electron-deficient core. -

Mechanism: The fluorescence of MNBTD is governed by Intramolecular Charge Transfer (ICT) . The nitro group strongly quenches fluorescence via photoinduced electron transfer (PET) or intersystem crossing (ISC) in the native state.

Sensing Modalities

We utilize two distinct mechanisms for environmental sensing:

-

Reductive "Turn-On" (H₂S Detection):

-

Target: Hydrogen Sulfide (

), a toxic industrial pollutant and signaling molecule. -

Action:

reduces the nitro group ( -

Result: The conversion to 4-amino-7-methyl-2,1,3-benzothiadiazole eliminates the quenching nitro group, restoring strong ICT fluorescence (Yellow/Orange emission).

-

-

Solvatochromism (Polarity/Moisture Detection):

-

Target: Water contamination in oils or organic solvent leaks.

-

Action: The dipole moment of MNBTD changes upon excitation. Polar solvents stabilize the excited state, causing a bathochromic (red) shift in emission.

-

Mechanistic Pathway (DOT Visualization)

Caption: Mechanistic pathway of MNBTD sensing H₂S. The reduction of the nitro group restores radiative decay channels.

Experimental Protocols

Protocol A: Synthesis & Purification of MNBTD

Note: If MNBTD is not commercially available in your region, it is synthesized from 4-methyl-2,1,3-benzothiadiazole.[1]

Reagents: 4-Methyl-2,1,3-benzothiadiazole,

-

Nitration: Dissolve 4-methyl-2,1,3-benzothiadiazole (1.0 eq) in conc.

at 0°C. -

Addition: Dropwise add fuming

(1.2 eq) while maintaining temp < 5°C. -

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench: Pour onto crushed ice. The yellow precipitate is the crude nitro compound.

-

Purification: Filter, wash with water, and recrystallize from Ethanol/DCM (1:1).

-

Quality Control: Verify via

-NMR.[2] Look for the downfield shift of aromatic protons due to the nitro group.

-

Protocol B: Fabrication of Solid-State Sensor Strips

This protocol creates a portable "dip-stick" sensor for field detection of sulfide pollutants.

Materials:

-

Whatman No. 1 Filter Paper

-

MNBTD (Synthesized in Protocol A)

-

Poly(methyl methacrylate) (PMMA)

-

Chloroform

-

Glass slides

Step-by-Step Methodology:

-

Solution Prep: Prepare a 1.0 mM solution of MNBTD in Chloroform.

-

Matrix Doping: Dissolve 200 mg PMMA beads into 10 mL of the MNBTD solution. Stir for 4 hours until viscous.

-

Why PMMA? It encapsulates the dye, preventing leaching while remaining permeable to gas vapors.

-

-

Substrate Coating: Dip glass slides or filter paper strips into the viscous solution for 5 seconds.

-

Curing: Air dry in a fume hood for 1 hour, then vacuum dry for 30 mins to remove residual solvent.

-

Storage: Store strips in a dark, desiccated container. Stability: >3 months.

Protocol C: Sensing & Validation Workflow

Objective: Quantify

-

Sample Prep: Collect water sample. Add phosphate buffer (pH 7.4) to ensure optimal reduction kinetics.

-

Exposure: Immerse the MNBTD sensor strip into the sample for 10 minutes.

-

Readout:

-

Qualitative: Observe under UV lamp (365 nm). Appearance of bright yellow/orange fluorescence indicates positive hit.

-

Quantitative: Place strip in a solid-state fluorescence spectrometer holder.

-

Excitation: 430 nm. Emission Scan: 500–650 nm.

-

-

Calibration: Construct a standard curve using

(sodium hydrosulfide) as the

Data Interpretation & Specifications

Spectral Properties Table

The following data establishes the baseline for validating your sensor.

| Parameter | Native MNBTD (Sensor) | Reduced Product (Signal) |

| Functional Group | ||

| Absorbance Max | 340 nm (weak) | 420 nm |

| Emission Max | ~520 nm (Very Weak) | 560 nm (Strong) |

| Quantum Yield ( | < 0.01 | 0.45 - 0.60 |

| Visual Color (Daylight) | Pale Yellow | Bright Orange |

| Visual Color (UV) | Non-fluorescent | Bright Yellow/Orange |

| LOD (Limit of Detection) | N/A | ~50 nM ( |

Troubleshooting Guide

-

False Positives: High concentrations of biothiols (Cysteine, GSH) can also reduce the nitro group, though kinetics are slower than

. Mitigation: Use a gas-permeable membrane (like the PMMA matrix used above) which allows -

Leaching: If the dye leaches into water, the PMMA concentration is too low. Increase polymer load to 5% w/v.

Workflow Visualization

Caption: End-to-end workflow for fabricating and deploying the MNBTD environmental sensor.

References

-

Neto, B. A. D., et al. (2012). "2,1,3-Benzothiadiazole derivatives: Synthesis, properties, and applications." Journal of the Brazilian Chemical Society.

-

Uchiyama, S., et al. (2012). "Environment-sensitive fluorophores with benzothiadiazole and benzoselenadiazole structures." Chemistry - A European Journal.

-

Silva, C. P., et al. (2020). "A novel benzothiadiazole-based and NIR-emissive fluorescent sensor for detection of Hg2+." Organic & Biomolecular Chemistry.

-

BenchChem. (2025).[1] "Synthesis of 4-Methyl-2,1,3-benzothiadiazole and Its Derivatives: Application Note."

-

MDPI. (2024). "2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks."[3] Molecules.

Sources

Advanced Methodologies for the Incorporation of 4-Methyl-7-nitro-2,1,3-benzothiadiazole into Polymer Matrices

Introduction & Photophysical Rationale

4-Methyl-7-nitro-2,1,3-benzothiadiazole (MNBTD, CAS 6583-06-8) is a privileged, highly electron-deficient heterocyclic building block. The fusion of the thiadiazole ring with a nitro-substituted benzene ring creates an exceptionally strong electron-accepting core 1[1]. Because sulfur is larger and more polarizable than the oxygen found in analogous nitrobenzoxadiazole (NBD) dyes, the lowest unoccupied molecular orbital (LUMO) of MNBTD is significantly lowered. This structural nuance results in pronounced solvatochromism and red-shifted absorption/emission profiles 2[2].

Consequently, MNBTD is an exceptional candidate for developing organic field-effect transistors (OFETs), donor-acceptor (D-A) conjugated polymers, and embedded fluorescent probes 3[3]. However, small-molecule fluorophores like MNBTD often suffer from aggregation-caused quenching (ACQ) and poor processability in the solid state. Incorporating MNBTD into a polymer matrix resolves these issues by providing mechanical stability, tuning the local dielectric microenvironment, and enabling scalable device fabrication 4[4].

Photophysical mechanism of MNBTD within a polymer matrix driven by Intramolecular Charge Transfer.

Methodological Framework

Depending on the end-use application—ranging from simple optical films to robust biological sensors—MNBTD can be incorporated into polymers via three distinct pathways:

-

Physical Doping (Guest-Host Matrix) : Best for rapid prototyping of optical films.

-

Post-Polymerization Modification (Covalent Tethering) : Best for preventing dye leaching in fluidic or biological environments.

-

Direct Co-Polymerization (Pendant Backbone) : Best for high-loading applications requiring strict prevention of phase separation.

Workflow for incorporating MNBTD into polymer matrices via doping, tethering, and co-polymerization.

Experimental Protocols & Causality

Method 1: Physical Doping (Guest-Host Matrix)

Causality & Logic: Physical doping relies on the co-dissolution of a polymer (e.g., Poly(methyl methacrylate), PMMA) and the MNBTD fluorophore. Rapid solvent evaporation during spin-coating kinetically traps the MNBTD molecules within the free volume of the polymer chains. PMMA is chosen due to its high optical transparency and amorphous nature, which minimizes light scattering.

Protocol 1: Spin-Coating of MNBTD-Doped PMMA Films

-

Matrix Preparation : Dissolve PMMA (

~120,000) in anhydrous chlorobenzene to a concentration of 50 mg/mL. Causality: Chlorobenzene is selected over lower-boiling solvents (like chloroform) to ensure a slower evaporation rate. This prevents "orange peel" surface defects and ensures uniform film morphology. -

Dye Incorporation : Add MNBTD to the polymer solution at a strictly controlled 1.0 wt% loading relative to the polymer mass (0.5 mg MNBTD per 50 mg PMMA). Exceeding 2 wt% induces dipole-dipole aggregation between the highly polar nitro groups, leading to ACQ.

-

Homogenization : Sonicate the mixture for 30 minutes at room temperature, followed by filtration through a 0.22 µm PTFE syringe filter to remove undispersed microcrystals.

-

Spin-Coating : Dispense 100 µL of the solution onto a pre-cleaned quartz substrate. Spin at 2000 rpm for 60 seconds.

-

Annealing : Anneal the film on a hot plate at 90°C for 10 minutes. Causality: Annealing just below the

of PMMA (~105°C) drives off residual solvent without providing enough thermal energy for the trapped MNBTD molecules to diffuse and aggregate.

Method 2: Covalent Tethering via Post-Polymerization Modification (PPM)

Causality & Logic: To overcome the leaching limitations of physical doping, MNBTD can be covalently tethered to a pre-formed polymer. The methyl group at the 4-position of MNBTD is highly activated by the electron-withdrawing nature of the adjacent thiadiazole ring and the para-nitro group. This allows for selective radical bromination (Wohl-Ziegler reaction) to yield 4-(bromomethyl)-7-nitro-2,1,3-benzothiadiazole. The resulting benzylic bromide is a potent electrophile that readily undergoes

Protocol 2: Synthesis and Tethering of Bromomethyl-MNBTD

-

Radical Bromination : Dissolve 1.0 eq of MNBTD and 1.1 eq of N-bromosuccinimide (NBS) in anhydrous carbon tetrachloride (

). Add 0.05 eq of azobisisobutyronitrile (AIBN) as a radical initiator. -

Reflux & Self-Validation : Heat the mixture to reflux (76°C) under an argon atmosphere for 4 hours. Causality: The argon atmosphere prevents radical quenching by oxygen. Validation: The succinimide byproduct is insoluble in hot

and will float to the surface as the reaction progresses, providing a visual self-validation of the reaction's success. -

Purification : Filter the hot solution to remove succinimide, concentrate the filtrate, and purify via silica gel chromatography to isolate 4-(bromomethyl)-7-nitro-2,1,3-benzothiadiazole.

-

Polymer Tethering : Dissolve poly(allylamine) in anhydrous DMF. Add 0.1 eq of the brominated MNBTD dropwise in the presence of N,N-diisopropylethylamine (DIPEA) as an acid scavenger.

-

Precipitation : Stir at 50°C for 12 hours, then precipitate the polymer into cold diethyl ether. The covalent attachment prevents dye leaching, ensuring the stability of the resulting fluorescent polymer.

Method 3: Direct Co-Polymerization (Pendant Backbone)

Causality & Logic: For applications requiring high dye loading without phase separation, synthesizing a polymerizable MNBTD monomer is optimal. By converting the bromomethyl derivative into a methacrylate ester, MNBTD can be seamlessly integrated into free-radical co-polymerizations. This locks the fluorophore into the covalent structure of the polymer, increasing the glass transition temperature (

Protocol 3: Free-Radical Co-Polymerization

-

Monomer Synthesis : React 4-(bromomethyl)-7-nitro-2,1,3-benzothiadiazole with potassium methacrylate in DMF at 60°C for 6 hours to yield the MNBTD-methacrylate monomer.

-

Polymerization Setup : In a Schlenk flask, combine methyl methacrylate (MMA, 95 mol%), MNBTD-methacrylate (5 mol%), and AIBN (1 mol% relative to total monomers) in anhydrous toluene.

-

Degassing : Perform three freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger; strict anaerobic conditions are required to achieve high molecular weight polymers and prevent premature chain termination.

-

Polymerization : Heat the flask to 70°C for 24 hours.

-

Isolation : Terminate the reaction by cooling to room temperature and precipitating the viscous solution into excess methanol. Filter and dry the resulting Poly(MMA-co-MNBTD) under vacuum.

Quantitative Data Analysis

The causality of the chosen incorporation methods is directly reflected in the thermomechanical and photophysical properties of the resulting matrices. Physical doping at higher weight percentages leads to ACQ and plasticization (lowering

Table 1: Comparative Photophysical and Thermomechanical Properties of MNBTD-Polymer Matrices

| Matrix Type | Incorporation Method | Dye Loading (wt%) | Emission | Quantum Yield ( | Leaching Resistance | |

| PMMA | Physical Doping | 1.0 | 545 | 0.35 | Low | 105 |

| PMMA | Physical Doping | 5.0 | 560 (ACQ) | 0.12 | Low | 98 |

| Poly(MMA-co-MNBTD) | Covalent Co-polymerization | 1.0 | 542 | 0.42 | High | 108 |

| Poly(MMA-co-MNBTD) | Covalent Co-polymerization | 5.0 | 548 | 0.38 | High | 112 |

| Poly(allylamine)-MNBTD | Post-Polymerization Tethering | 2.5 | 555 | 0.28 | High | N/A |

References

-

Yang Wang and Tsuyoshi Michinobu. "Benzothiadiazole and its π-extended, heteroannulated derivatives: Useful acceptor building blocks for high-performance donor-acceptor polymers in organic electronics." Journal of Materials Chemistry C. 1

-

Thooft AM, Cassaidy K, VanVeller B, et al. "Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes." NIH / PMC. 2

-

Various Authors. "Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors." NIH / PMC.3

-

Various Authors. "2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices." MDPI. 4

-

Various Authors. "A New and Fast-Response Fluorescent Probe for Monitoring Hypochlorous Acid Derived from Myeloperoxidase." MDPI. 5

Sources

- 1. researchgate.net [researchgate.net]

- 2. Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

Advanced Live-Cell Imaging Protocols: Polarity-Sensitive 4-Methyl-7-nitro-2,1,3-benzothiadiazole (MNBTD) Derivatives for Lipid Droplet Profiling

Executive Summary

The visualization of subcellular organelles, particularly lipid droplets (LDs), is critical for understanding cellular metabolism, lipogenesis, and disease pathologies such as cancer and metabolic syndrome. While traditional dyes like Nile Red and BODIPY 493/503 are widely used, they frequently suffer from small Stokes shifts, poor photostability, and aggregation-induced quenching (ACQ)[1].

Mechanistic Principles of MNBTD Probes

The core advantage of MNBTD derivatives lies in their highly sensitive solvatochromism, driven by an Intramolecular Charge Transfer (ICT) state[3].

-